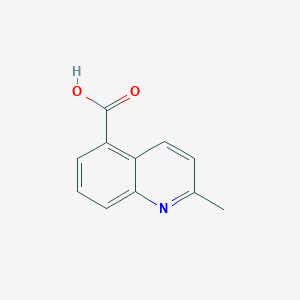

2-甲基喹啉-5-羧酸

描述

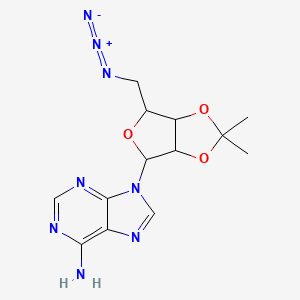

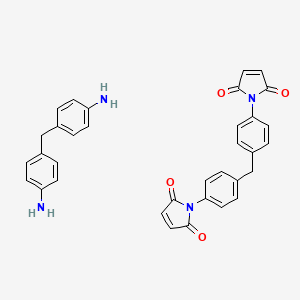

2-Methylquinoline-5-carboxylic acid is an important organic compound that has gained significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties . It has a molecular weight of 187.2 .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis

The molecular structure of 2-Methylquinoline-5-carboxylic acid can be analyzed using 1D & 2D NMR spectra . These techniques help in assigning peaks and uncovering linkage patterns.Chemical Reactions Analysis

The chemical reactions involving 2-Methylquinoline-5-carboxylic acid are primarily related to its conversion into highly functionalized, valuable compounds . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis

2-Methylquinoline-5-carboxylic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 380.9±22.0 °C at 760 mmHg . It is a solid at room temperature .科学研究应用

1. 有机酸碱加合物中的超分子骨架

研究探索了 2-甲基喹啉与各种羧酸之间的非共价弱相互作用。这些相互作用促进了多组分有机酸碱加合物的形成,通过氢键和次级传播相互作用构建了 1D-3D 骨架 (金等人,2012);(高等人,2014)。

2. 氨基酸的镍 (II) 配合物

配体 2-甲基喹啉-8-羧酸已用于研究二元和三元镍 (II) 氨基酸配合物的稳定性常数。此研究提供了对这些配合物的分子相互作用和稳定性的见解 (恩里克斯等人,2021)。

3. 铜 (I) 配合物中的磷光发射

2-甲基喹啉衍生物已用于合成铜 (I) 配合物,这些化合物表现出非凡的光物理性质。这些配合物因其磷光发射而备受关注,在各种应用中很有用 (马莱茨基等人,2015)。

4. 合成和生物活性

对 2-甲基喹啉-4-羧酸及其衍生物合成的研究表明,一些化合物表现出抗炎、镇痛、抗菌和抗真菌活性,表明其潜在的药用价值 (杜布罗文等人,2015)。

5. 催化好氧氧化

2-甲基喹啉衍生物已在催化好氧氧化的背景下得到研究,展示了它们在化学转化和合成过程中的用途 (张等人,2008)。

6. 酯化反应

已研究了 2-甲基喹啉-3-羧酸的酯化反应以优化反应条件,为有机合成和化学工程领域做出贡献 (高文涛,2009)。

安全和危害

作用机制

Target of Action

Quinoline derivatives, in general, have been found to interact with a variety of biological targets, playing a major role in medicinal chemistry .

Mode of Action

Quinoline derivatives are known for their versatile applications in synthetic organic chemistry and are often used as scaffolds in drug discovery .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities .

生化分析

Biochemical Properties

Quinoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJCKNYCWUGWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313060 | |

| Record name | 2-Methyl-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-39-9 | |

| Record name | 2-Methyl-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 634-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloropyrido[2,3-d]pyridazine](/img/structure/B1614945.png)

![1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one](/img/structure/B1614954.png)